molecular formula C22H28O6 B2885334 Mycophenolic acid IV CAS No. 74838-16-7

Mycophenolic acid IV

Cat. No. B2885334
CAS RN: 74838-16-7
M. Wt: 388.46
InChI Key: NEGCNVRPGPHOAR-CCLLZULESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycophenolic acid (MPA) is a potent immunosuppressant agent that inhibits de novo purine biosynthesis . It was derived from Penicillium stoloniferum, and has also shown antibacterial, antifungal, and antiviral properties . MPA is used in immunosuppressive regimens as part of a triple therapy that includes a calcineurin inhibitor (ciclosporin or tacrolimus) and prednisolone .


Synthesis Analysis

The synthesis and characterization of mycophenolic acid salt are presented in a study . Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .


Chemical Reactions Analysis

Mycophenolic acid isobutanolammonium salt: synthesis, structural characterization, and solubility investigations . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .


Physical And Chemical Properties Analysis

Mycophenolic acid is a white to off-white crystalline powder . Its partition coefficient (n-octanol/water) is 0.0085 at pH 2 and 238 at pH 7.4 .

Scientific Research Applications

1. Hematopoietic Stem Cell Transplantation

Mycophenolic acid IV, as a prodrug of mycophenolate mofetil, is used in hematopoietic stem cell transplantation (HCT). It aids in improving engraftment and reducing graft-versus-host disease. Population pharmacokinetic models have been developed to optimize dose adjustment in this context (Labriffe et al., 2020).

2. Mechanism in CD4+ T Cell Suppression

Mycophenolic acid operates by inhibiting inosine monophosphate dehydrogenase, crucial in the biosynthesis of guanine nucleotides for lymphocyte clonal expansion. Its suppression of human CD4+ T cells involves reducing IL-17, IFN-γ, and TNF-α production, indicating a broader immunosuppressive mechanism than previously recognized (He et al., 2011).

3. HIV Infection Inhibition

Mycophenolic acid may impede HIV infection both through virological and immunological mechanisms, including apoptosis in activated CD4+ T cells and reducing the pool of these cells available for viral replication (Chapuis et al., 2000).

4. Treatment of Lupus Nephritis

In the treatment of lupus nephritis, mycophenolic acid has shown variable efficacy across ethnic groups. Pharmacokinetic monitoring suggests a correlation between drug concentration and therapeutic response, indicating its potential in personalized medicine for this condition (Lertdumrongluk et al., 2010).

5. Pharmacokinetics in Autoimmune Disease

Mycophenolic acid's pharmacokinetics and pharmacodynamics in autoimmune diseases indicate substantial between-subject variability. Factors like renal function, serum albumin levels, and drug interactions affect its pharmacokinetics, essential for dosage decisions in autoimmune disease treatment (Abd Rahman et al., 2013).

6. Bioavailability in Heart Transplant Recipients

Studies on heart transplant recipients show that the oral and intravenous formulations of mycophenolic acid have similar drug exposure levels, with excellent bioavailability of the oral form compared to the IV formulation (Armstrong et al., 2004).

Mechanism of Action

Mycophenolic acid (MPA) suppresses the immune response by blocking pathways that are complimentary to the effects of Cyclosporin A . Unlike azathioprine and methotrexate, which have a non-selective effect on DNA synthesis in all cell types, MPA has a selective effect on lymphocyte proliferation .

Safety and Hazards

Mycophenolic acid is harmful if swallowed, suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs (bone marrow) through prolonged or repeated exposure .

Future Directions

Mycophenolate (also known as mycophenolic acid [MPA]), a powerful inhibitor of lymphocyte proliferation, has been used since the early 1990s for the prevention of acute allograft rejection . Mycophenolate is also widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases . The use of mycophenolate in specific autoimmune disorders, organ transplantation, and other conditions with presumed immunologic bases (eg, Crohn disease) is presented separately .

properties

IUPAC Name

(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGCNVRPGPHOAR-CCLLZULESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345693
Record name Mycophenolic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycophenolic acid IV

CAS RN

74838-16-7
Record name Mycophenolic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.